N-Methylsuccinimide

Description

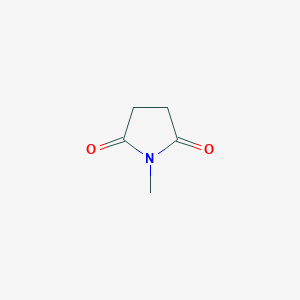

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEACNNYFNZCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149902 | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000192 [mmHg] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-07-9 | |

| Record name | N-Methylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT9GT286W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylsuccinimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylsuccinimide (NMS) is a cyclic imide that serves as a significant molecule in both industrial and research settings. Structurally, it is the N-methylated derivative of succinimide, featuring a five-membered pyrrolidine-2,5-dione ring.[1][2] While it is a valuable building block in organic synthesis for introducing N-methyl groups, its primary significance in contemporary research lies in its role as a key metabolite of N-methyl-2-pyrrolidone (NMP).[2][3] NMP is a widely used industrial solvent, and the presence of this compound in plasma and urine is a critical biomarker for monitoring human exposure.[2][3][4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is classified as a cyclic imide and a heterocyclic compound.[2] Its core is a five-membered ring comprising four carbon atoms and one nitrogen atom, with two carbonyl groups attached to the carbons adjacent to the nitrogen.[1][2] The systematic IUPAC name is 1-methylpyrrolidine-2,5-dione.[2][5] The molecule possesses a planar structure, which is a key factor influencing its chemical reactivity and interactions.[2]

Caption: 2D chemical structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][5][6] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone, ethanol, and chloroform.[6]

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [1][5][7] |

| Molecular Weight | 113.11 g/mol | [5][7][8] |

| Melting Point | 61-70 °C | [3][7][9] |

| Boiling Point | 234-235 °C | [3][9] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Vapor Pressure | 0.000192 mmHg | [5] |

| Flash Point | 105.9 ± 11.1 °C | [7] |

| LogP | -0.95 | [7] |

| pKa (Predicted) | -1.34 ± 0.20 | [6] |

| Appearance | White crystalline solid | [3][5][6] |

| CAS Number | 1121-07-9 | [1][5][7] |

| InChI Key | KYEACNNYFNZCST-UHFFFAOYSA-N | [1][5][9] |

Role as a Metabolite and Biomarker

This compound is a major metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[2][3] Exposure to NMP leads to its metabolism in the body, forming several byproducts. A key pathway involves the oxidation of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) to this compound (MSI).[2] Consequently, the quantification of MSI in urine and plasma serves as a reliable biomarker for monitoring occupational and environmental exposure to NMP.[2][4]

Caption: Metabolic pathway of NMP to this compound.

Experimental Protocols

Synthesis: Microwave-Assisted Reaction

A rapid and efficient method for synthesizing this compound involves the microwave-assisted reaction of succinic anhydride and methylamine hydrochloride.[10]

Methodology:

-

Charge a 25 ml round-bottomed flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).[10]

-

Place the flask in a microwave reactor fitted with a condenser.[10]

-

Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.[10]

-

After irradiation, cool the reaction mixture to room temperature.[10]

-

Extract the product with ethyl acetate.[10]

-

Combine the organic layers, dry over anhydrous sodium sulphate, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by crystallization with n-hexane to yield pure this compound. A 90% yield is reported for this method.[10]

Caption: Workflow for the synthesis of this compound.

Analytical Method: Quantification in Urine and Plasma

A validated method for the determination of this compound (MSI) in human urine and plasma utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[4]

Methodology:

-

Sample Preparation: Acidify urine or plasma samples.

-

Solid-Phase Extraction (SPE):

-

Condition a C8 SPE cartridge.

-

Apply the acidified sample to the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute MSI and other metabolites from the cartridge.

-

-

Derivatization (if necessary): Prepare the eluate for GC-MS analysis.

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

-

The analysis is typically performed in the negative-ion chemical ionization (NICI) mode for high sensitivity.[4]

-

-

Quantification:

Applications in Research and Synthesis

Beyond its role as a biomarker, this compound is a versatile compound in chemical research.

-

Model Compound: It is used as a model compound to investigate the mechanisms of fundamental chemical processes, such as enolization, using density-functional theory (DFT) calculations.[2][3][11]

-

Building Block: In organic synthesis, NMS serves as a valuable reagent for introducing N-methyl groups into various molecular frameworks.[2]

-

Peptide Synthesis: The compound can act as a coupling reagent, facilitating the formation of peptide bonds between amino acids.[6]

-

Pharmacological Scaffolding: The succinimide ring is a key scaffold in medicinal chemistry. Derivatives have been shown to possess a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2]

References

- 1. CAS 1121-07-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1121-07-9 | Benchchem [benchchem.com]

- 3. This compound | 1121-07-9 [chemicalbook.com]

- 4. Determination of this compound and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:1121-07-9 | Chemsrc [chemsrc.com]

- 8. 2,5-Pyrrolidinedione, 1-methyl- [webbook.nist.gov]

- 9. This compound 99 1121-07-9 [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of N-Methylsuccinimide from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylsuccinimide, a valuable building block in organic and medicinal chemistry. The document details the core chemical transformations, presents quantitative data from various synthetic methodologies, and offers detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Reaction Mechanism and Synthesis Overview

The synthesis of this compound from succinic anhydride and a methylamine source is a well-established two-step process. The reaction proceeds through an initial nucleophilic acyl substitution followed by a dehydration-cyclization step.

Step 1: Nucleophilic Acyl Substitution (Amic Acid Formation) The primary amine of methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-methylsuccinamic acid.[1] This initial reaction is typically fast and can often be performed at room temperature.[2]

Step 2: Cyclodehydration (Imide Formation) The N-methylsuccinamic acid intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered ring of this compound. This step usually requires energy input, such as heating or microwave irradiation, and can be facilitated by dehydrating agents or catalysts.[3][4] Harsh conditions can be used to drive this sluggish intramolecular reaction.[1]

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic approaches to this compound, providing a comparative analysis of reaction conditions and yields.

Table 1: Microwave-Assisted Synthesis of this compound

| Reactants | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Succinic anhydride, Methylamine hydrochloride | None | 850 | 110 | 1 | 90 | [5] |

| Succinic anhydride, Methylamine hydrochloride | None | 900 | 110 | 1 | 90 | [6] |

| Succinic anhydride, Methylamine hydrochloride | None | 900 | 125 | 1 | 67 | [5] |

| Succinic anhydride, Methylamine hydrochloride | DMAP (0.5 mmol) | 700 | 80 | 3 | 87 | [5] |

| Succinic anhydride, Methylamine hydrochloride | DMAP (0.5 mmol) | 700 | 125 | 3 | 82 | [5] |

Table 2: Thermal Synthesis of this compound

| Reactants | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium succinate, Methanol | In presence of corn steep liquor | 280 | 8 | ≥ 70 | [1] |

| Ammonium succinate, Methanol | Aqueous | 280 | 8 | 68.3 | [1] |

| Succinamic acid, Methanol, Ammonia | Aqueous | 280 | 10 | ≥ 77 | [1] |

| Succinic acid, Primary amines | Water | 100 | Not Specified | 84-98 (for various aliphatic amines) | [3] |

| Aniline, Succinic anhydride | None | Microwave heating | 4 min (not temp specified) | 40-60 | [7] |

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is based on a high-yield, rapid microwave-assisted method.[5][6]

Materials:

-

Succinic anhydride (4.0 mmol)

-

Methylamine hydrochloride (4.5 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulphate

-

n-hexane

Equipment:

-

25 ml round-bottomed flask

-

Milestone microwave reactor with a condenser

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol) are added to a 25 ml round-bottomed flask.

-

The flask is placed in a microwave reactor fitted with a condenser.

-

The mixture is irradiated at 110°C with an energy input of 900 W for 1 minute.[6]

-

After irradiation, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulphate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by crystallization from n-hexane to yield pure this compound.[6]

Visual Diagrams

Reaction Pathway for the Synthesis of this compound

Caption: Reaction pathway from succinic anhydride to this compound.

Experimental Workflow for Microwave-Assisted Synthesis

Caption: Workflow for the microwave-assisted synthesis of this compound.

References

- 1. EP1572644A1 - Process for producing n-methyl succinimide - Google Patents [patents.google.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 99 1121-07-9 [sigmaaldrich.com]

- 5. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylsuccinimide as a Metabolite of N-Methyl-2-Pyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic conversion of N-methyl-2-pyrrolidone (NMP) to N-methylsuccinimide (NMS). It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a clear visualization of the metabolic pathway.

Core Executive Summary

N-methyl-2-pyrrolidone (NMP) is a widely used organic solvent that is readily absorbed through inhalation, oral, and dermal routes.[1] Once in the body, NMP is rapidly metabolized, with a significant portion being biotransformed into several metabolites, including this compound (NMS).[1] Understanding this metabolic pathway is crucial for toxicological assessments, biomarker development, and ensuring the safety of products containing NMP. The primary metabolic route involves the hydroxylation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is subsequently oxidized to NMS.[1][2] NMS is then further hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][2] These metabolites are primarily excreted in the urine.[1][3] This guide summarizes the key quantitative data related to this metabolic process, outlines the experimental methods used to derive this data, and provides a visual representation of the metabolic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data on the metabolism of NMP to its various metabolites, including NMS, in humans and rats.

Table 1: Urinary Excretion and Half-Life of NMP Metabolites in Humans After Oral Administration

| Compound | Mean Excreted Fraction (%) | Approximate Half-Life (hours) |

| NMP | 0.8 | - |

| 5-HNMP | 44 | 4 |

| NMS | 0.4 | 8 |

| 2-HMSI | 20 | 17 |

Data from a study involving three healthy male volunteers who were administered 100 mg of NMP orally. Urine was collected for nine consecutive days.[4]

Table 2: Toxicokinetic Parameters of NMP and its Metabolites in Humans After Inhalation Exposure

| Parameter | NMP | 5-HNMP | NMS | 2-HMSI |

| Renal Clearance (L/h) | 0.13 | 1.4 | 0.12 | 1.2 |

| Total Clearance (L/h) | 11.4 | 3.2 | 8.5 | 1.1 |

| Apparent Volume of Distribution (L) | 41 | 28 | 120 | 28 |

Data from a study where six healthy male volunteers were exposed to NMP at concentrations of 10, 25, and 50 mg/m³ for 8 hours.[5][6]

Table 3: Peak Plasma Concentrations of NMP and its Metabolites in Rats After Oral Administration

| Compound | Peak Plasma Concentration (mmol/L) - Group 1 | Peak Plasma Concentration (mmol/L) - Group 2 |

| NMP | 1.2 | 6.9 |

| 5-HNMP | 0.42 | 0.76 |

| NMS | 0.07 | 0.31 |

| 2-HMSI | 0.02 | 0.05 |

Data from a study on rats with two different dosage groups.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding the analysis of NMP and its metabolites.

Human Study: Oral Administration

-

Subjects and Dosing: Three healthy male volunteers were administered a single oral dose of 100 mg of NMP.[4]

-

Sample Collection: All urine produced by the volunteers was collected over a period of nine consecutive days.[4]

-

Analytical Method: The identification and quantification of NMP and its metabolites (5-HNMP, NMS, and 2-HMSI) in the urine samples were performed using gas chromatography/mass spectrometry (GC/MS).[4]

Human Study: Inhalation Exposure

-

Subjects and Exposure: Six healthy male volunteers were exposed to NMP vapor in an exposure chamber for 8 hours. The exposure concentrations were controlled at 10, 25, and 50 mg/m³.[5][8]

-

Sample Collection: Blood (plasma) and urine samples were collected from the subjects for two days following the exposure.[8] Air levels of NMP were monitored using XAD-7 solid sorbent sampling.[8]

-

Analytical Method: The levels of NMP and its metabolites in plasma and urine were analyzed by gas chromatography (GC) or GC with mass spectrometry detection.[5][6][8]

Rat Study: Oral Administration

-

Subjects and Dosing: The study involved the oral administration of NMP to rats, with the animals divided into two different dosage groups.[7]

-

Sample Collection: Plasma and urine samples were collected from the rats.[7]

-

Analytical Method: NMP and its metabolites in plasma and urine were identified and quantified using mass spectrometry.[7]

Visualizations

The following diagrams illustrate the metabolic pathway of NMP and a typical experimental workflow for its analysis.

Caption: Metabolic Pathway of NMP.

Caption: Experimental Workflow for NMP Analysis.

References

- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Toxicokinetics and metabolism of N-[14C]methylpyrrolidone in male Sprague-Dawley rats. A saturable NMP elimination process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, this compound and 2-hydroxy- this compound (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound in plasma and urine as a biomarker of exposure to N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylsuccinimide as a Biomarker for N-Methyl-2-pyrrolidone (NMP) Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-2-pyrrolidone (NMP) is a widely used organic solvent with recognized reproductive toxicity.[1] Effective monitoring of NMP exposure is crucial for ensuring workplace safety and for clinical studies. This technical guide provides an in-depth overview of N-Methylsuccinimide (MSI) as a biomarker for assessing NMP exposure. It details the metabolic pathways of NMP, presents quantitative data from key studies, outlines experimental protocols for biomonitoring, and discusses the analytical methodologies for the detection of MSI. While MSI is a direct metabolite and a viable biomarker, it is often considered in conjunction with its downstream metabolite, 2-hydroxy-N-methylsuccinimide (2-HMSI), which exhibits a longer half-life and may be preferable for assessing exposure over multiple days.[1][2] This guide will focus on MSI while providing the necessary context of the broader metabolic profile of NMP.

Metabolism of N-Methyl-2-pyrrolidone (NMP)

Upon absorption into the body, primarily through inhalation and dermal contact, NMP is rapidly metabolized.[3] The metabolic pathway involves a series of oxidation steps. Initially, NMP is hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[2][3] This intermediate is then further oxidized to yield this compound (MSI).[2][3] Subsequently, MSI can be hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI).[2][3] These metabolites are primarily excreted in the urine.[3][4]

Quantitative Data from Human Exposure Studies

The following tables summarize key quantitative data from controlled human exposure studies. These data are essential for interpreting biomonitoring results and for designing future studies.

Table 1: Urinary Excretion of NMP and its Metabolites

This table presents the mean percentage of an orally administered dose of NMP (100 mg) excreted in the urine as NMP and its primary metabolites over nine days.

| Compound | Mean Excreted Fraction (%) |

| N-Methyl-2-pyrrolidone (NMP) | 0.8 |

| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 |

| This compound (MSI) | 0.4 |

| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20 |

| Data from Åkesson & Jönsson, 1997[4] |

Table 2: Toxicokinetic Parameters of NMP and its Metabolites

This table outlines the half-lives and clearance rates of NMP and its metabolites following inhalation exposure.

| Parameter | NMP | 5-HNMP | MSI | 2-HMSI |

| Urinary Half-life (hours) | - | ~4 | ~8 | ~17-18 |

| Plasma Half-life (hours) | - | - | ~8 | ~18 |

| Total Clearance (L/h) | 11.4 | 3.2 | 8.5 | 1.1 |

| Renal Clearance (L/h) | 0.13 | 1.4 | 0.12 | 1.2 |

| Data compiled from Jönsson & Åkesson, 2003 and Åkesson & Jönsson, 1997[1][4][5] |

Table 3: Correlation of NMP Air Concentration with MSI in Plasma and Urine

This table demonstrates the strong correlation between the concentration of NMP in the air during an 8-hour exposure and the resulting concentrations of MSI in biological samples.

| Biological Matrix | Correlation Coefficient (r) |

| Plasma MSI (end of exposure) | 0.98 |

| Urinary MSI (last 2 hours of exposure) | 0.96 |

| Data from Jönsson & Åkesson, 2001[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of NMP exposure and MSI as a biomarker.

Controlled Human Inhalation Exposure Study

This protocol is based on studies conducted to determine the toxicokinetics of NMP and its metabolites.[1][5]

Objective: To evaluate the relationship between controlled NMP inhalation exposure and the concentration of MSI in plasma and urine.

Methodology:

-

Subject Recruitment: Six healthy male volunteers participated in the study.

-

Exposure: Subjects were exposed to NMP vapor in an exposure chamber for 8 hours at concentrations of 10, 25, and 50 mg/m³.[1][5]

-

Air Monitoring: The NMP concentration in the chamber air was monitored using solid sorbent sampling (Amberlite XAD-7) followed by gas chromatography (GC) analysis.[1][5]

-

Biological Sample Collection:

-

Plasma: Blood samples were collected at regular intervals during and for up to two days following the exposure.

-

Urine: Urine samples were collected throughout the study period.

-

-

Sample Analysis: The levels of MSI in plasma and urine were determined using gas chromatography with mass spectrometric detection (GC-MS).[5]

Analytical Method for MSI in Urine and Plasma

This protocol is a summary of the analytical methods used for the quantification of MSI in biological matrices.[6]

Objective: To accurately quantify the concentration of MSI and 2-HMSI in human urine and plasma.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Urine or plasma samples are acidified.

-

The samples are passed through a C8 solid-phase extraction column.

-

The column is washed to remove interfering substances.

-

MSI and other metabolites are eluted from the column.

-

-

Derivatization (Optional): In some protocols, a derivatization step may be employed to improve the chromatographic properties of the analytes.

-

Instrumental Analysis (GC-MS):

-

The purified extract is injected into a gas chromatograph coupled with a mass spectrometer.

-

The analysis is often performed in the negative-ion chemical ionization (NICI) mode for enhanced sensitivity and specificity.[6]

-

-

Quantification: The concentration of MSI is determined by comparing the peak area of the analyte to that of a known internal standard.

Table 4: Performance of the Analytical Method for MSI

This table presents the validation parameters for the GC-MS method for MSI detection.

| Parameter | Urine | Plasma |

| Intra-day Precision | 2-6% | 2% |

| Between-day Precision | 3-4% | 3-4% |

| Recovery | 109-117% | 91-101% |

| Limit of Detection (LOD) | 3 ng/mL | 1 ng/mL |

| Data from Jönsson & Åkesson, 1998[6] |

Discussion and Conclusions

This compound is a specific and reliable biomarker for assessing recent exposure to NMP.[5][7] The concentration of MSI in both plasma and urine shows a strong correlation with the level of NMP in the air, making it a valuable tool for occupational exposure monitoring.[5] The peak concentration of MSI is typically reached approximately 4 hours after the cessation of an 8-hour exposure, and it has a half-life of about 8 hours.[5] This kinetic profile indicates that MSI is most representative of exposure within a single day.[5][7]

For assessing cumulative exposure over a longer period (e.g., three days), 2-hydroxy-N-methylsuccinimide (2-HMSI), with its longer half-life of approximately 18 hours, is often considered a more suitable biomarker.[1] Therefore, the choice of biomarker—MSI, 2-HMSI, or a combination—should be guided by the specific objectives of the biomonitoring study.

The analytical methods for MSI detection, primarily based on GC-MS, are well-established, sensitive, and specific.[6] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and implement robust NMP exposure assessment studies utilizing MSI as a key biomarker.

References

- 1. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, this compound and 2-hydroxy- this compound (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 4. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in plasma and urine as a biomarker of exposure to N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in plasma and urine as a biomarker of exposure to N-methyl-2-pyrrolidone | Semantic Scholar [semanticscholar.org]

The Solubility Profile of N-Methylsuccinimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylsuccinimide in various organic solvents. Due to the limited availability of direct quantitative data in published literature, this guide synthesizes qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound and its Solubility

This compound is a cyclic imide with a wide range of applications in organic synthesis and as a metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP). Its solubility is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and in understanding its biological fate and transport. The polarity of the molecule, influenced by the carbonyl groups and the N-methyl group, largely dictates its solubility in different organic media.

Qualitative and Estimated Quantitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethanol and acetone, and slightly soluble in methanol and chloroform.[1][2] To provide a more quantitative perspective, the following table includes estimated solubility values based on the reported solubility of the closely related compounds, succinimide and N-ethylsuccinimide.[3][4] It is important to note that these are estimations and experimental verification is recommended.

| Solvent | Solvent Type | Estimated Solubility of this compound ( g/100 mL at 25°C) |

| Methanol | Polar Protic | ~ 5 - 15 |

| Ethanol | Polar Protic | ~ 15 - 30 |

| Acetone | Polar Aprotic | ~ 15 - 30 |

| Chloroform | Nonpolar | ~ 1 - 5 |

| n-Hexane | Nonpolar | < 1 |

Note: These values are estimations based on the solubility of structurally similar compounds and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent are the gravimetric (shake-flask) method and UV/Vis spectroscopy.

Gravimetric Method (Shake-Flask)

This method directly measures the concentration of a solute in a saturated solution at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Centrifuge tubes with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a centrifuge tube containing a known volume (e.g., 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the tubes tightly to prevent solvent evaporation.

-

Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure excess solid remains.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the tubes to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm solvent-compatible syringe filter into a pre-weighed glass vial. This step is critical to remove all undissolved solid.

-

-

Quantification:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure complete removal of the solvent.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial).

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue).

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100.

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

UV/Vis Spectroscopy Method

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that region.

Materials:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a known volume of the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric and UV/Vis spectroscopy methods.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized, reliable experimental protocols such as the gravimetric and UV/Vis spectroscopy methods, researchers can confidently determine the solubility of this compound in various organic solvents to support their research and development activities.

References

An In-Depth Technical Guide on the Mechanism of N-Methylsuccinimide Enolization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylsuccinimide serves as a crucial model compound for understanding the enolization mechanism, a fundamental reaction step implicated in the racemization of aspartic acid residues in proteins and peptides. This process is of significant interest in the fields of drug development, protein stability, and aging-related diseases. This technical guide provides a comprehensive overview of the current understanding of this compound enolization, detailing the proposed mechanisms, summarizing the available (though limited) quantitative data, and outlining key experimental protocols for its study.

Introduction

This compound (1-methylpyrrolidine-2,5-dione) is a cyclic imide that can undergo enolization through the abstraction of a proton from one of the α-carbons adjacent to the carbonyl groups. The resulting enolate is a key intermediate that, upon reprotonation, can lead to racemization if the α-carbon is a stereocenter. In the broader context of protein chemistry, the succinimide intermediate formed from aspartyl or asparaginyl residues is prone to enolization, which is a primary pathway for the non-enzymatic degradation and racemization of proteins. Understanding the kinetics and thermodynamics of this process in a simplified model system like this compound is therefore essential for predicting and controlling the stability of protein-based therapeutics and for elucidating the mechanisms of age-related protein damage.

Mechanisms of Enolization

The enolization of this compound can be catalyzed by both acids and bases. The reaction involves the conversion of the keto form to the enol form via an enolate intermediate in base-catalyzed reactions or directly in acid-catalyzed reactions.

Base-Catalyzed Enolization

Under basic conditions, a base (B:) abstracts a proton from the α-carbon of this compound to form a resonance-stabilized enolate anion. This enolate can then be protonated by the conjugate acid of the base (BH) to yield the enol tautomer or the original keto form. The generally accepted mechanism involves two main steps.

Mechanism of Base-Catalyzed Enolization

Caption: Base-catalyzed enolization of this compound.

Acid-Catalyzed Enolization

In the presence of an acid (HA), the carbonyl oxygen of this compound is first protonated. This protonation increases the acidity of the α-protons, facilitating their removal by a weak base (such as water or the conjugate base of the acid, A⁻) to form the enol directly.

Mechanism of Acid-Catalyzed Enolization

Caption: Acid-catalyzed enolization of this compound.

Water-Catalyzed Enolization (Computational Studies)

Theoretical studies using density-functional theory (DFT) have investigated the role of water in catalyzing the enolization of this compound. These computational models suggest that one or two water molecules can act as a proton shuttle, significantly lowering the activation energy for the reaction compared to the uncatalyzed process. The two-water-molecule mechanism, in particular, is proposed to be a likely pathway under physiological conditions.

Quantitative Data

Direct experimental quantitative data on the enolization of this compound is sparse in the literature. Much of the available information is derived from computational studies or inferred from studies on related succinimide derivatives in the context of peptide degradation.

Table 1: Calculated Activation Barriers for this compound Enolization (Computational Data)

| Mechanism | Catalyst | Activation Energy (kcal/mol) | Computational Method |

| Direct | None | High (not specified) | DFT (B3LYP/6-31+G) |

| One-H₂O | Water | Lowered (not specified) | DFT (B3LYP/6-31+G) |

| Two-H₂O | Water | Significantly Lowered | DFT (B3LYP/6-31+G**) |

Note: Specific values for the activation energies were not consistently reported in the initial search results. Further literature review is required for precise figures.

Experimental Protocols

The study of this compound enolization kinetics typically involves monitoring the rate of proton exchange at the α-carbon positions. Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful techniques for this purpose.

NMR Spectroscopy for Monitoring Proton Exchange

Objective: To measure the rate of proton exchange at the α-carbons of this compound under basic or acidic conditions.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O) containing a specific concentration of a base (e.g., NaOD) or an acid (e.g., DCl).

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra over time at a constant temperature. The disappearance of the signal corresponding to the α-protons is monitored.

-

Data Analysis: Integrate the α-proton signal at each time point. The rate of exchange can be determined by fitting the decay of the signal intensity to a first-order kinetic model. The pseudo-first-order rate constant (k_obs) can be obtained from the slope of a plot of ln(signal intensity) versus time.

-

Determination of Second-Order Rate Constant: By measuring k_obs at different catalyst concentrations, the second-order rate constant (k_B for base catalysis or k_A for acid catalysis) can be determined from the slope of a plot of k_obs versus catalyst concentration.

Experimental Workflow for NMR-based Kinetic Study

Caption: Workflow for studying enolization kinetics using NMR.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To measure the rate of deuterium incorporation into this compound.

Methodology:

-

Exchange Reaction: Incubate this compound in a deuterated buffer (e.g., D₂O with a specific pD) for various time points.

-

Quenching: The exchange reaction is quenched by rapidly lowering the temperature and pH.

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass increase due to deuterium incorporation.

-

Data Analysis: The extent of deuterium incorporation at each time point is used to calculate the exchange rate constants.

Conclusion

The enolization of this compound is a fundamentally important reaction with significant implications for protein chemistry and drug development. While theoretical studies have provided valuable insights into the catalytic role of water, there is a clear need for more extensive experimental investigation to provide robust quantitative data on the kinetics and thermodynamics of this process under various conditions. The experimental protocols outlined in this guide provide a framework for researchers to pursue these much-needed studies, which will ultimately contribute to a more complete understanding of protein degradation and the development of more stable biopharmaceuticals.

Thermochemical Properties of N-Methylsuccinimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylsuccinimide (NMS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a deep understanding of the physicochemical characteristics of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and relationships to facilitate a thorough understanding of the subject matter.

Core Thermochemical and Physical Properties

This compound, a derivative of succinimide, is a compound of interest in various chemical and biological studies. A summary of its key thermochemical and physical properties is presented in the tables below.

Table 1: Thermochemical Properties of this compound

| Property | Value | Notes |

| Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) | -389.7 ± 1.6 kJ·mol⁻¹ | Experimentally determined. |

| Standard Molar Enthalpy of Sublimation (298.15 K), ΔsubH° | 80.1 ± 0.3 kJ·mol⁻¹ | Experimentally determined. |

| Standard Molar Enthalpy of Formation (solid, 298.15 K), ΔfH°(s) | -469.8 ± 1.6 kJ·mol⁻¹ | Calculated from ΔfH°(g) and ΔsubH°. |

| Standard Enthalpy of Combustion, ΔcH° | Data not available | No experimental data found for this compound. For comparison, the standard enthalpy of combustion for solid succinimide is -1829.6 ± 0.2 kJ/mol[1]. |

| Heat Capacity (solid), Cp,solid | Data not available | No experimental data found for this compound. For comparison, the constant pressure heat capacity of solid succinimide at 298.15 K is 123.88 J·mol⁻¹·K⁻¹[1]. |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molar Mass | 113.11 g·mol⁻¹ | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 68-71 °C | |

| Boiling Point | 234-235 °C | |

| Vapor Pressure | 0.000192 mmHg at 25 °C | [3] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, thermochemical characterization, and analysis of this compound.

Synthesis of this compound via Microwave-Assisted Reaction

A rapid and efficient method for the synthesis of this compound involves the microwave-assisted reaction of succinic anhydride with methylamine hydrochloride.[2][4]

Materials and Equipment:

-

Succinic anhydride

-

Methylamine hydrochloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

n-hexane

-

25 mL round-bottomed flask

-

Microwave reactor with a condenser

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 25 mL round-bottomed flask, combine succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

-

Place the flask in a microwave reactor equipped with a condenser.

-

Irradiate the mixture at 110°C with a power input of 900 W for 1 minute.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by crystallization from n-hexane to yield pure this compound.

Determination of Enthalpy of Sublimation by Knudsen Effusion Method (Generalized Protocol)

Materials and Equipment:

-

This compound sample

-

Knudsen effusion cell (e.g., made of stainless steel or alumina) with a small orifice (typically 0.1-1.0 mm in diameter)

-

High-vacuum system

-

Mass spectrometer

-

Temperature-controlled furnace

-

Microbalance (for calibration)

Procedure:

-

Accurately weigh a small amount of the this compound sample and place it into the Knudsen cell.

-

Mount the cell within the furnace of the high-vacuum chamber, which is connected to the mass spectrometer.

-

Evacuate the system to a high vacuum (e.g., < 10⁻⁶ mbar).

-

Heat the Knudsen cell to a series of well-defined temperatures.

-

At each temperature, allow the system to reach equilibrium, where a constant flux of molecules effuses through the orifice.

-

The effusing vapor is ionized by an electron beam, and the resulting ions are detected by the mass spectrometer, providing ion intensities (Iᵢ) for the parent molecule and any fragments.

-

The partial pressure (pᵢ) of the species is related to the ion intensity by the equation: pᵢ = k * Iᵢ * T where k is an instrument-specific calibration constant and T is the absolute temperature.

-

The calibration constant k can be determined by performing the experiment with a substance of known vapor pressure (e.g., benzoic acid) or by using a gravimetric method where the mass loss over time is measured.

-

Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the gas constant.

-

Calculate the standard molar enthalpy of sublimation (ΔsubH°) from the slope.

Determination of Enthalpy of Combustion by Bomb Calorimetry (Generalized Protocol)

Bomb calorimetry is used to measure the heat of combustion of a substance. The following is a generalized protocol for determining the enthalpy of combustion of a solid organic compound like this compound.

Materials and Equipment:

-

This compound sample, pressed into a pellet

-

Benzoic acid (for calibration)

-

Oxygen cylinder with a pressure regulator

-

Bomb calorimeter (including the bomb, bucket, stirrer, and thermometer)

-

Fuse wire

-

Crucible

-

Distilled water

Procedure:

-

Calibration: a. Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible. b. Cut a piece of fuse wire (approx. 10 cm), weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet. c. Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to saturate the atmosphere with water vapor. d. Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm. e. Place the bomb in the calorimeter bucket containing a known mass of water. f. Assemble the calorimeter, start the stirrer, and record the initial temperature for a few minutes to establish a baseline. g. Ignite the sample and record the temperature rise until a stable final temperature is reached. h. After cooling, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire. i. Calculate the heat capacity of the calorimeter (Ccalorimeter) using the known enthalpy of combustion of benzoic acid.

-

Sample Measurement: a. Repeat the procedure with a pellet of this compound (approximately 0.5-0.8 g). b. Use the determined Ccalorimeter and the measured temperature rise to calculate the heat of combustion of this compound. c. Apply corrections for the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.

Quantification of this compound in Urine by GC-MS

This compound is a biomarker for exposure to N-methyl-2-pyrrolidone (NMP). The following protocol outlines a method for its quantification in urine samples using gas chromatography-mass spectrometry (GC-MS).[5]

Materials and Equipment:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C8)

-

Solvents for SPE (e.g., methanol, water)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column (e.g., a non-polar or semi-polar capillary column)

Procedure:

-

Sample Preparation: a. To a known volume of urine, add the internal standard. b. Condition the C8 SPE cartridge with methanol followed by water. c. Load the urine sample onto the SPE cartridge. d. Wash the cartridge with water to remove interfering substances. e. Elute the this compound and the internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: a. GC Conditions (Example):

- Injector Temperature: 250°C

- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. b. MS Conditions (Example):

- Ionization Mode: Negative-Ion Chemical Ionization (NICI) or Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound and the internal standard for enhanced sensitivity and selectivity. c. Inject the prepared sample into the GC-MS system. d. Identify and quantify this compound based on its retention time and the response ratio of its characteristic ion to that of the internal standard.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)

This compound is a key metabolite in the human biotransformation of the solvent N-methyl-2-pyrrolidone (NMP).

Experimental Workflow for Microwave-Assisted Synthesis

This diagram outlines the major steps in the laboratory synthesis of this compound using microwave irradiation.

Biomonitoring Workflow for this compound in Urine

This diagram illustrates the process of analyzing urine samples to quantify this compound as a biomarker of exposure to NMP.

References

- 1. Succinimide [webbook.nist.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. | Semantic Scholar [semanticscholar.org]

- 4. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 5. Determination of this compound and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of N-Methylsuccinimide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1121-07-9), a significant metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP) and a model compound in organic chemistry.[1][2][3] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation, identification, and quantification of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of this compound, particularly for confirming the position of the methyl group on the nitrogen atom.[1]

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl and methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~2.97 | Singlet | 3H | N-CH₃ | CDCl₃ |

| ~2.69 | Singlet | 4H | -CH₂-CH₂- | CDCl₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure with three distinct signals for the carbonyl, methylene, and methyl carbons.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| ~177.3 | C=O | CDCl₃ |

| ~28.2 | -CH₂-CH₂- | CDCl₃ |

| ~24.8 | N-CH₃ | CDCl₃ |

NMR Experimental Protocol

The following outlines a typical experimental protocol for acquiring NMR spectra of this compound.

-

Sample Preparation : Approximately 10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), and transferred to a clean NMR tube.[5]

-

Instrumentation : A standard NMR spectrometer (e.g., Varian A-60 or a 400/600 MHz instrument) is used.[6][7][8]

-

Acquisition Parameters :

-

The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

The magnetic field is locked using the deuterium signal from the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.[5]

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[9]

-

-

Referencing : Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in this compound, most notably the imide carbonyl groups.

IR Absorption Data

The IR spectrum of this compound shows strong absorption bands characteristic of the cyclic imide structure.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1770 - 1700 | C=O stretch (asymmetric and symmetric) | Imide |

| ~1300 - 1200 | C-N stretch | Imide |

| ~3000 - 2850 | C-H stretch | Alkane (CH₃ and CH₂) |

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

IR Experimental Protocol

A general procedure for obtaining an IR spectrum of solid this compound is as follows.

-

Sample Preparation :

-

Melt Method : A small amount of the crystalline solid is melted onto a capillary cell.[6]

-

KBr Pellet Method : A few milligrams of the sample are finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Nujol Mull Method : The solid sample is ground to a fine paste with Nujol (a hydrocarbon oil), which is then placed between two salt plates (e.g., NaCl).[10]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.[6]

-

Data Acquisition : A background spectrum (of air or the salt plates/mulling agent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition.[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 113 | 47.2 | [M]⁺• (Molecular Ion) |

| 56 | 53.6 | [M - C₂H₃NO]⁺• or [M - C₂H₅N]⁺• |

| 28 | 100 | [CO]⁺• or [N₂]⁺• |

Source:[12]

Mass Spectrometry Experimental Protocol

The following describes a typical protocol for acquiring an EI mass spectrum.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation. This is known as Electron Ionization (EI).[12]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

References

- 1. This compound | 1121-07-9 | Benchchem [benchchem.com]

- 2. This compound | 1121-07-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 6. This compound | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. massbank.eu [massbank.eu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Biological Versatility of N-Methylsuccinimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The succinimide moiety, a five-membered ring containing an imide group, is a privileged scaffold in medicinal chemistry. Its N-methylated derivatives, in particular, have garnered significant attention for their diverse biological activities. This technical guide provides an in-depth overview of the anticonvulsant, anticancer, and antimicrobial properties of N-Methylsuccinimide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticonvulsant Activity

This compound derivatives have long been investigated for their potential in managing seizure disorders. The core mechanism of action for many succinimide-based anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] This action is crucial in preventing the characteristic 3-Hz spike-and-wave discharges associated with absence seizures.[2][3]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of various succinimide derivatives as reported in preclinical studies. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.[4][5] The 6 Hz test is used to evaluate efficacy against psychomotor seizures.[6]

| Compound/Derivative | Test Model | Animal | Route of Admin. | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione (analog) | MES | Rat | Oral | 30 (at 1h) | Not Reported | Not Reported | [4] |

| 3-(trifluoromethyl)anilide derivative 19 | MES | Mouse | i.p. | 100 (at 4h) | Not Reported | Not Reported | [7] |

| 3-(trifluoromethyl)anilide derivative 20 | MES | Mouse | i.p. | >30 | Not Reported | Not Reported | [7] |

| Morpholine derivative 24 | MES | Mouse | i.p. | 100 (at 0.5h) | Not Reported | Not Reported | [7] |

| 3-CF3 derivative 14 | 6 Hz (44 mA) | Mouse | i.p. | 63.2 | 168.7 | 2.7 | [6] |

| 3-OCF3 derivative 17 | 6 Hz (44 mA) | Mouse | i.p. | 73.2 | 195.7 | 2.7 | [6] |

| Ralitoline (thiazolidinone derivative) | MES | Mouse | i.p. | 2.8 | 14.5 | 5.2 | [8] |

| Triazolopyrimidine derivative 6d | MES | Mouse | Not Reported | 15.8 | Not Reported | Not Reported | [9] |

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the ability of a compound to prevent the spread of seizures.[4][10][11]

Materials and Equipment:

-

Male albino mice (20-25 g) or male Wistar rats (100-150 g)

-

Electroconvulsometer

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[10]

-

Conductivity solution (e.g., 0.9% saline)[8]

-

Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Preparation and Dosing: Acclimatize animals to laboratory conditions. Administer the test compound, vehicle control, or a positive control at various doses via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined through preliminary time-course experiments.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal. After a few moments, place the saline-soaked corneal electrodes on the corneas.[10]

-

Induction of Seizure: Deliver an electrical stimulus of sufficient intensity and duration (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[10]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[4][10]

-

Data Analysis: Record the number of protected animals in each dose group. Calculate the ED50 value using probit analysis.[6]

Signaling Pathway and Workflow Diagrams

Anticancer Activity

Several this compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.[12]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various succinimide derivatives against different cancer cell lines. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[13]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Assay | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 | Not Specified | [14] |

| Dicarboximide derivative 4 | HL-60 (Leukemia) | 8.09 | MTT | [15] |

| Dicarboximide derivative 4 | MCF-7 (Breast Cancer) | 3.26 | MTT | [15] |

| Dicarboximide derivative 4 | A549 (Lung Carcinoma) | 9.34 | MTT | [15] |

| Saponin derivative 1 | A2780 (Ovarian Cancer) | 2.1 | MTT | [15] |

| Saponin derivative 2 | Panc1 (Pancreatic Cancer) | 3.4 | MTT | [15] |

| 29-(4-methylpiperazine)-luepol (M22) | A549 (Lung Adenocarcinoma) | 6.80 | Not Specified | [16] |

| Pyridine-based derivative | MCF-7 (Breast Cancer) | 1.48 | Not Specified | [17] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | Sulforhodamine B | [14] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | Sulforhodamine B | [14] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | Sulforhodamine B | [14] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | Sulforhodamine B | [14] |

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxic effects of a compound on cultured cells.[13][18][19][20]

Materials and Equipment:

-

96-well microplates

-

Cultured cancer cells

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[21]

Signaling Pathway and Workflow Diagrams

Antimicrobial Activity

This compound derivatives have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table summarizes the MIC values for various succinimide and related derivatives against different microorganisms. The broth microdilution method is a standard laboratory procedure for determining the MIC.[22][23]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus | 3.9-31.2 | [24] |

| Carbazole-oxadiazole derivative | S. aureus | 0.6-4.6 nmol/ml | [24] |

| 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various | 1-64 | [24] |

| N-substituted indole derivative 8 | En. cloacae | 0.004-0.03 | [25] |

| N-substituted indole derivative 12 | E. coli | 0.004 | [25] |

| N-substituted indole derivative 11 | B. cereus | 0.008 | [25] |

| N-substituted indole derivative 17 | S. aureus | 0.008 | [25] |

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Various | Not specified, potent | [26] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the lowest concentration of a compound that inhibits the growth of a microorganism in a liquid medium.[23][27][28][29]

Materials and Equipment:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Multipipettor

-

Plate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, down to the desired final concentration.[23]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well (except for a sterility control well).

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 18-24 hours at 37°C for many bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.[28]

Workflow Diagram

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the succinimide ring and the N-methyl group.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this valuable chemical scaffold. Further investigation into the precise molecular targets and mechanisms of action will undoubtedly pave the way for the design of next-generation this compound-based drugs with enhanced efficacy and safety profiles.

References

- 1. drugs.com [drugs.com]

- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]